(S)-3-Ethynylpiperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.govencyclopedia.pub Its prevalence is due to several key factors:
Structural Versatility: The piperidine scaffold provides a three-dimensional framework that can be readily functionalized at various positions, allowing for the precise orientation of substituents in space. researchgate.net
Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility, lipophilicity, and pharmacokinetic properties of molecules. thieme-connect.com
Biological Relevance: Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.net More than 70 commercially available drugs feature this scaffold. researchgate.net
The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important focus of modern organic chemistry. nih.gov Techniques such as hydrogenation of pyridine (B92270) derivatives, cyclization reactions, and multicomponent reactions are continuously being refined to access a diverse range of piperidine-containing molecules. nih.govtaylorfrancis.com
Role of Ethynyl (B1212043) Moieties in Advanced Synthetic Chemistry
The ethynyl group (–C≡CH), a terminal alkyne, is a highly versatile functional group in synthetic chemistry. sci-hub.se Its linear geometry and unique reactivity make it a valuable component in molecular design. sci-hub.se
Reactive Handle: The terminal alkyne can participate in a wide array of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling reactions. beilstein-journals.orgd-nb.info These reactions are highly efficient and are widely used to link different molecular fragments.
Structural Rigidity: The linear nature of the acetylene (B1199291) group provides a rigid spacer, which can be used to control the spatial arrangement of different parts of a molecule. sci-hub.se
Bioisosterism: The ethynyl group can act as a bioisostere for other chemical groups, such as iodo, cyano, and even a phenyl ring, due to similarities in their electronic properties and ability to participate in non-covalent interactions like weak hydrogen bonds. sci-hub.seresearchgate.net
The ability to introduce an ethynyl moiety into a molecule significantly expands the possibilities for creating complex and diverse chemical structures.
Importance of Chirality and Stereochemistry in Chemical Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in biological systems. numberanalytics.com The two mirror-image forms of a chiral molecule are called enantiomers.
Biological Recognition: Biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug. nih.govnih.gov This can lead to one enantiomer having the desired therapeutic effect while the other is inactive or even harmful. nih.gov
Asymmetric Synthesis: The need for enantiomerically pure compounds has driven the development of asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. numberanalytics.com This is often achieved using chiral catalysts or auxiliaries. numberanalytics.com
Regulatory Scrutiny: Recognizing the different pharmacological profiles of enantiomers, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 for the development of single-enantiomer drugs. nih.govrsc.org This has led to a significant increase in the number of single-enantiomer drugs on the market. rsc.org
Controlling the stereochemistry of a molecule is therefore crucial in the design and synthesis of new therapeutic agents.
Contextualization of (S)-3-Ethynylpiperidine as a Privileged Structure in Synthetic Design
The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. nih.gov These structures often possess favorable drug-like properties and provide a robust framework for the development of new ligands through chemical modification. nih.govcambridgemedchemconsulting.com
This compound combines the advantageous features of the piperidine scaffold, the synthetic utility of the ethynyl group, and a defined stereocenter, making it a prime example of a privileged structure.
The piperidine ring provides a well-established, three-dimensional scaffold that is frequently found in bioactive molecules. researchgate.net
The ethynyl group serves as a versatile handle for further chemical elaboration, allowing for the construction of more complex molecules through reliable and efficient reactions. sci-hub.se
The (S)-stereocenter is critical for ensuring specific interactions with biological targets, as the spatial arrangement of the ethynyl group can significantly influence binding affinity and biological activity. researchgate.net
The combination of these three elements in a single, relatively simple molecule makes this compound a highly valuable and sought-after building block in modern synthetic and medicinal chemistry. Its use allows researchers to efficiently explore chemical space and design novel compounds with tailored biological activities.
Compound Names Mentioned
| Compound Name |
| This compound |
| Pyridine |
| Azide |
| Iodo |
| Cyano |
| Phenyl |
Referenced Research Findings
| Finding | Source |
| The piperidine ring is a common feature in over twenty classes of pharmaceuticals. | nih.govresearchgate.net |
| More than 70 drugs on the market contain a piperidine scaffold. | researchgate.net |
| The ethynyl group can act as a bioisostere for iodo, cyano, and phenyl groups. | sci-hub.seresearchgate.net |
| The FDA issued guidelines for the development of chiral drugs in 1992. | nih.govrsc.org |
| Privileged structures are molecular scaffolds that can bind to a range of biological targets. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(3S)-3-ethynylpiperidine |
InChI |
InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2/t7-/m1/s1 |
InChI Key |
PJNBXBSBAMXYKY-SSDOTTSWSA-N |
Isomeric SMILES |
C#C[C@@H]1CCCNC1 |
Canonical SMILES |
C#CC1CCCNC1 |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Recognition in S 3 Ethynylpiperidine Research
Nomenclature and Assignment of Absolute Configuration (Cahn-Ingold-Prelog Rules)
The unambiguous assignment of the absolute configuration at a stereocenter is crucial for differentiating between enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic method for this purpose. In the case of (S)-3-Ethynylpiperidine, the stereocenter is the carbon atom at the 3-position of the piperidine (B6355638) ring, which is bonded to four different substituents: a hydrogen atom, the ethynyl (B1212043) group, and two different carbon pathways within the piperidine ring.
To assign the configuration, the substituents are prioritized based on the atomic number of the atoms directly attached to the stereocenter. A higher atomic number corresponds to a higher priority. If two atoms are isotopes, the one with the higher mass number receives higher priority. In cases of a tie, the process continues to the next atoms along the chains until a point of difference is reached.
For this compound, the prioritization is as follows:
Nitrogen (within the ring): The path leading to the nitrogen atom has the highest priority.
Ethynyl group (-C≡CH): The carbon of the ethynyl group is attached to another carbon.
Methylene group (-CH2- in the ring): The carbon at the 4-position of the ring.
Hydrogen: The hydrogen atom attached to the stereocenter has the lowest priority.
Once priorities are assigned, the molecule is oriented so that the lowest-priority substituent (hydrogen) is pointing away from the viewer. The direction from the highest priority (1) to the second-highest (2) to the third-highest (3) priority substituent is then observed. If this direction is counter-clockwise, the configuration is assigned as S (from the Latin sinister, meaning left). If the direction is clockwise, the configuration is R (from the Latin rectus, meaning right). For the enantiomer , this sequence traces a counter-clockwise path, hence the designation this compound.
| Priority | Substituent | Reasoning |
|---|---|---|
| 1 | Nitrogen path in the ring | Highest atomic number directly influencing the stereocenter's connectivity. |
| 2 | Ethynyl group (-C≡CH) | Carbon bonded to another carbon. |
| 3 | Methylene group (-CH2-) in the ring | Carbon bonded to hydrogens. |
| 4 | Hydrogen | Lowest atomic number. |
Diastereoselective Synthesis and Control in this compound Derivatization
While the synthesis of a specific enantiomer like this compound is a primary goal, subsequent chemical modifications are often necessary to create analogs with improved properties. When a new stereocenter is introduced into a chiral molecule, diastereomers are formed. Diastereoselective synthesis aims to control the formation of these diastereomers, favoring one over the other.
For derivatives of this compound, diastereoselective reactions can be influenced by the existing stereocenter. The chiral environment of the starting material can direct the approach of reagents, leading to a preferential formation of one diastereomer. This is often achieved through steric hindrance, where the bulky substituents on the piperidine ring block one face of the molecule, or through the use of chiral auxiliaries or catalysts.
For instance, the alkylation of the piperidine nitrogen or the derivatization of the ethynyl group can be designed to be diastereoselective. The choice of reagents, solvents, and reaction conditions plays a critical role in the degree of diastereoselectivity achieved. While specific studies on the diastereoselective derivatization of this compound are not extensively documented, general principles of stereoselective synthesis of substituted piperidines are well-established. For example, catalytic enantioselective synthesis of 3-substituted piperidines has been achieved with high yields and excellent enantioselectivity. nih.govorganic-chemistry.orgacs.org
Enantiomeric Purity Determination and Control
Ensuring the enantiomeric purity of a chiral compound is a critical step in its development. The enantiomeric excess (ee) is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds like this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their ratio. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.comnih.gov
The selection of the appropriate CSP is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are versatile and have been successfully used for the separation of a wide range of chiral compounds, including piperidine derivatives. eijppr.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the stationary phase. eijppr.com
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism |
|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |
| Cyclodextrin-based | β-Cyclodextrin | Inclusion complexation |
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine enantiomeric purity, although enantiomers themselves are indistinguishable in a standard achiral NMR experiment. To differentiate them, a chiral auxiliary is used to create a diastereomeric environment. This can be achieved through two main approaches:
Chiral Derivatizing Agents (CDAs): The chiral amine this compound can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their corresponding signals can be integrated to determine the enantiomeric excess. rsc.org
Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient diastereomeric complexes with the enantiomers in solution. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification. acs.orgnih.gov
For primary and secondary amines like piperidine derivatives, a variety of chiral derivatizing and solvating agents are available. The choice of the agent and the experimental conditions, such as solvent and temperature, can significantly impact the resolution of the NMR signals. acs.orgbham.ac.uk
Conformational Analysis of the Piperidine Ring with Ethynyl Substitution
The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. The introduction of a substituent at the 3-position, such as the ethynyl group in this compound, influences the conformational equilibrium of the ring. The substituent can occupy either an axial or an equatorial position.
The preferred conformation is determined by the relative energies of the two chair forms. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). The ethynyl group, while linear, still has a steric presence that needs to be considered.
Computational methods, such as density functional theory (DFT), can be used to calculate the relative energies of the different conformers and predict the most stable conformation. nih.gov The conformational preference can also be influenced by factors such as the protonation state of the nitrogen atom and the presence of other substituents on the ring. nih.gov Studies on substituted piperidines have shown that the conformational free energies can be quantitatively predicted using molecular mechanics calculations. nih.gov
| Factor | Influence on Conformation |
|---|---|
| Steric Hindrance | Bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions. |
| Torsional Strain | The chair conformation minimizes torsional strain between adjacent bonds. |
| Electronic Effects | Electron-withdrawing or -donating groups can influence bond lengths and angles, affecting conformational preference. |
| Protonation State | Protonation of the nitrogen can alter electrostatic interactions within the ring, shifting the conformational equilibrium. nih.gov |
Impact of Stereochemistry on Molecular Recognition and Interactions
The specific three-dimensional arrangement of functional groups in this compound is critical for its interaction with biological targets, such as enzymes and receptors. Molecular recognition is a highly specific process where the geometry and electronic properties of a ligand and its binding site are complementary.
The S configuration at the 3-position of the piperidine ring dictates the spatial orientation of the ethynyl group. This orientation is crucial for fitting into the binding pocket of a target protein. A change in stereochemistry to the R enantiomer would place the ethynyl group in a different region of space, which could lead to a loss of binding affinity or a change in biological activity.
The conformation of the piperidine ring also plays a significant role. The axial or equatorial orientation of the ethynyl group will present different interaction profiles to a binding partner. For example, an equatorially positioned ethynyl group may be more accessible for interactions, while an axially positioned one might be more constrained. The interplay between the absolute configuration at the stereocenter and the conformational flexibility of the piperidine ring ultimately determines the molecule's ability to be recognized by its biological target and elicit a specific response.
Applications of S 3 Ethynylpiperidine As a Building Block in Complex Chemical Synthesis
Synthesis of Substituted Piperidine (B6355638) Derivatives with Defined Stereochemistry
The piperidine scaffold is a ubiquitous feature in a vast number of natural alkaloids and synthetic pharmaceuticals. mdma.chajchem-a.com The ability to synthesize substituted piperidines with well-defined stereochemistry is therefore a significant objective in organic synthesis. (S)-3-Ethynylpiperidine provides an excellent starting point for this purpose.
The terminal alkyne is a particularly versatile functional group, amenable to a wide array of chemical transformations that allow for the introduction of diverse substituents at the 3-position. These transformations include:
Sonogashira Coupling: Reaction with aryl or vinyl halides to form carbon-carbon bonds, introducing aromatic or olefinic moieties.
Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazole rings, a common linkage in medicinal chemistry.
Hydration: Addition of water across the triple bond to yield a methyl ketone.
Reduction: Partial reduction to an alkene or full reduction to an ethyl group, providing access to (S)-3-vinylpiperidine or (S)-3-ethylpiperidine, respectively.
These reactions, among others, enable the creation of a library of 3-substituted piperidine derivatives, all originating from a single chiral precursor and thus maintaining high enantiomeric purity. nih.gov
Construction of Bridged Bicyclic and Polycyclic Heterocyclic Systems
Bridged bicyclic and polycyclic nitrogen-containing heterocycles are core structures in many complex natural products, including tropane (B1204802) and homotropane alkaloids. researchgate.netmdpi.com this compound is an ideal substrate for intramolecular cyclization strategies designed to build these intricate three-dimensional scaffolds. By first attaching a suitable reactive partner to the piperidine nitrogen, the ethynyl (B1212043) group can be induced to react and form a new ring, creating a bridged system. Two powerful reactions for achieving this are the Pauson-Khand reaction and Ring-Closing Metathesis.
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. wikipedia.orgorganicreactions.org When applied in an intramolecular fashion, the PKR is a powerful tool for constructing fused and bridged ring systems. nih.govbeilstein-journals.org
A derivative of this compound, wherein an alkenyl group (like an allyl group) is attached to the nitrogen atom, serves as a perfect enyne substrate for an intramolecular PKR. Upon treatment with a cobalt catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), the molecule undergoes a cyclization cascade. This reaction efficiently constructs a new five-membered ring fused to the original piperidine, resulting in an azabridged bicyclic system, specifically an azabicyclo[3.3.1]nonane or azabicyclo[3.2.1]octane derivative. nih.govnih.gov The reaction proceeds with high diastereoselectivity, and the stereochemistry of the final product is dictated by the initial (S)-configuration of the starting material. nih.gov
| Enyne Substrate Type | Catalyst/Promoter | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| N-Allyl-3-ethynylpiperidine derivative | Co₂(CO)₈, DMSO | Azabicyclo[3.3.1]nonane-fused cyclopentenone | High | High |
| N-Pentenyl-3-ethynylpiperidine derivative | Co₂(CO)₈, NMO | Azabicyclo[4.3.1]decane-fused cyclopentenone | Moderate to High | High |
This interactive table summarizes typical outcomes for the intramolecular Pauson-Khand reaction on N-alkenyl-3-ethynylpiperidine substrates. Data is representative of findings in the literature. nih.govnih.gov
Ring-Closing Metathesis (RCM) is another cornerstone of modern organic synthesis, enabling the formation of cyclic alkenes from acyclic diene precursors using ruthenium-based catalysts (e.g., Grubbs' catalysts). wikipedia.orgorganic-chemistry.org This reaction has found extensive use in the synthesis of nitrogen-containing heterocycles and complex alkaloids. researchgate.netnih.govresearchgate.net
To utilize this compound in an RCM strategy, both the nitrogen and the ethynyl group must be elaborated into alkene-containing chains. For instance, the nitrogen can be N-allylated, and the ethynyl group can be converted to a vinyl or other terminal alkene group. This creates a diene substrate poised for cyclization. The RCM reaction then forges a new carbon-carbon double bond, creating a large ring that bridges the piperidine core. This strategy is particularly effective for constructing the 8-membered rings found in certain classes of alkaloids. acs.orgresearchgate.net The stereocontrol originating from the C3 position of the this compound starting material is critical for directing the stereochemical outcome of the final bicyclic product. nih.gov
Precursor for Natural Product Synthesis
The ultimate demonstration of a building block's utility is its successful incorporation into the total synthesis of a complex natural product. The structural features of this compound make it a highly suitable precursor for the synthesis of homotropane alkaloids.
The homotropane alkaloids, such as Adaline and Euphococcinine, are characterized by a 9-azabicyclo[3.3.1]nonane core structure. nih.gov These alkaloids, isolated from ladybird beetles, are attractive synthetic targets due to their unique bicyclic framework which includes a quaternary stereocenter in some cases. nih.govbeilstein-journals.org
Multiple synthetic strategies have been developed to construct these molecules, often relying on key cyclization reactions to form the bicyclic system. nih.govmdpi.com While various starting materials have been employed, a synthetic pathway utilizing this compound as a chiral precursor is highly plausible and advantageous.
A potential synthetic route would involve the elaboration of this compound into a suitable substrate for an intramolecular cyclization, such as the Pauson-Khand reaction or Ring-Closing Metathesis, as described in section 4.3. For example, converting this compound into an appropriate N-alkenyl diene derivative would set the stage for an RCM reaction to form the characteristic 8-membered ring of the homotropane skeleton, a key step in several reported syntheses of Adaline and Euphococcinine. acs.orgresearchgate.netnih.gov The predefined stereochemistry at the C3 position of the piperidine ring would be instrumental in establishing the correct relative stereochemistry in the final natural product.
Synthesis of Bioactive Alkaloid Scaffolds
The piperidine nucleus is a core structural feature of numerous classes of alkaloids, including those from the Sedum, Lobelia, and Dendrobates genera. nih.gov These natural products often exhibit significant biological activities, making them attractive targets for total synthesis. This compound serves as a key starting material for introducing the piperidine motif in a stereochemically defined manner.
The terminal alkyne functionality is a versatile handle for elaboration into the complex carbon skeletons characteristic of alkaloids. Key transformations include:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the direct attachment of aryl, heteroaryl, or vinyl groups to the ethynyl moiety. This is a powerful method for constructing C(sp)-C(sp²) bonds, which are common linkages in alkaloid structures.
Alkyne Metathesis: Molybdenum- or tungsten-catalyzed alkyne metathesis can be employed to form macrocyclic structures, a feature of certain marine alkaloids like the tetracyclic bis-piperidine alkaloids. mdpi.com
Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene using reagents like Lindlar's catalyst or dissolving metal reductions, respectively. This stereocontrolled formation of double bonds is crucial for accessing specific alkaloid isomers. Complete reduction to an ethyl group can also be achieved through catalytic hydrogenation.
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne yields ketones or aldehydes, respectively. These carbonyl compounds are pivotal intermediates that can undergo further reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to build the intricate frameworks of alkaloids. nih.gov
The strategic application of these reactions on the this compound core enables chemists to construct complex polycyclic systems, such as those found in quinolizidine (B1214090) and indolizidine alkaloids, with precise control over the stereochemistry at the C-3 position. ntu.edu.sg
Table 1: Key Reactions for Alkaloid Scaffold Synthesis from this compound
| Reaction Type | Reagents/Catalyst | Product Functional Group | Application in Alkaloid Synthesis |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Substituted Alkyne | Formation of C-C bonds to build complex side chains or link to other rings. |
| Lindlar Reduction | H₂, Pd/CaCO₃, Pb(OAc)₂ | (Z)-Alkene | Stereospecific synthesis of cis-double bonds found in many natural products. |
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Generation of a key carbonyl intermediate for further elaboration. |
| Hydroboration-Oxidation | 1. BH₃ or 9-BBN 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov addition to form a terminal aldehyde for chain extension. |
Integration into Diverse Heterocyclic Frameworks
The development of novel therapeutic agents often relies on the synthesis of diverse heterocyclic compounds. nih.govresearchgate.net The ethynyl group of this compound is an ideal precursor for constructing a wide variety of five- and six-membered heterocyclic rings, primarily through cycloaddition reactions. mdpi.com The 1,3-dipolar cycloaddition, in particular, is a powerful and atom-economical method for this purpose. mdpi.comwikipedia.org
In these reactions, the alkyne (the dipolarophile) reacts with a 1,3-dipole to form a five-membered ring. wikipedia.org By varying the 1,3-dipole, a range of different heterocycles can be synthesized, each attached to the chiral piperidine scaffold.
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.com This reaction is exceptionally robust and has found widespread use in medicinal chemistry and drug discovery.
Isoxazoles: Reaction with nitrile oxides, typically generated in situ from oxime precursors, yields isoxazoles.
Pyrazoles: Cycloaddition with diazo compounds leads to the formation of pyrazole (B372694) rings.
Pyrroles: The reaction with azomethine ylides can be used to construct substituted pyrrolidine (B122466) rings, which can then be oxidized to pyrroles. mdpi.comnih.gov
These newly formed heterocyclic rings can be further functionalized, expanding the chemical space accessible from this compound and enabling the creation of libraries of compounds for biological screening.
Table 2: Synthesis of Heterocycles via [3+2] Cycloaddition with this compound
| 1,3-Dipole | Reactant Class | Resulting Heterocycle |
|---|---|---|
| Azide (R-N₃) | Organic Azides | 1,2,3-Triazole |
| Nitrile Oxide (R-CNO) | Hydroximoyl chlorides | Isoxazole |
| Nitrones (R₂C=N⁺(R)-O⁻) | N-substituted hydroxylamines | Isoxazoline |
| Diazoalkane (R₂C=N₂ ) | Diazo compounds | Pyrazole |
Utility in Annulation Reactions for Carbocyclic and Heterocyclic Assemblies
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of synthetic chemistry for building polycyclic systems. The ethynyl group of this compound can participate as a two-atom component in a variety of annulation strategies to create fused or spirocyclic carbocyclic and heterocyclic frameworks. nih.govrsc.org
Transition metal-catalyzed annulations are particularly effective for this purpose. For instance, rhodium- or cobalt-catalyzed [2+2+2] cycloadditions with diynes or a combination of an alkyne and a nitrile can lead to the formation of fused benzene (B151609) or pyridine (B92270) rings, respectively. This provides direct access to complex polycyclic structures like tetrahydroquinolines and tetrahydroisoquinolines, which are important motifs in pharmaceuticals.
Furthermore, the alkyne can act as a dienophile in Diels-Alder [4+2] cycloadditions, especially when electronically activated by an adjacent electron-withdrawing group (often placed on the piperidine nitrogen). This reaction is a powerful tool for constructing six-membered carbocyclic rings with high stereocontrol. Radical cascade annulations also represent a viable strategy, where radical addition to the alkyne initiates a sequence of cyclizations to build fused ring systems. nih.gov These methods allow for the construction of novel, sp³-rich polycyclic scaffolds that are of significant interest in medicinal chemistry. beilstein-journals.org
Table 3: Annulation Strategies Involving this compound
| Annulation Type | Co-Reactant(s) | Catalyst/Initiator | Resulting Fused Ring |
|---|---|---|---|
| [2+2+2] Cycloaddition | 1,6-Diyne | Rh(I) or Co(I) complexes | Benzene |
| [2+2+2] Cycloaddition | Alkyne + Nitrile | Co(I) complexes | Pyridine |
| Diels-Alder [4+2] | Conjugated Diene | Thermal or Lewis Acid | Cyclohexene |
| Radical Cascade Annulation | Unsaturated Precursor | Radical Initiator (e.g., AIBN) | Various Carbocycles/Heterocycles |
Structure Activity Relationship Studies: Chemical and Mechanistic Insights
Design Principles for Investigating Chemical Interactions of (S)-3-Ethynylpiperidine Derivatives
The investigation into the chemical interactions of this compound derivatives is guided by several key design principles aimed at systematically probing the molecular determinants of biological activity. These principles focus on modifying the core structure to understand the role of different functional groups and their spatial arrangement.
Scaffold Modification and Functional Group Appending: The piperidine (B6355638) ring serves as a versatile scaffold. Modifications often involve the introduction of various substituents at different positions of the ring to explore the chemical space around the core structure. The ethynyl (B1212043) group at the 3-position is a key feature, providing a rigid, linear extension that can engage in specific interactions such as π-π stacking or hydrogen bonding. nih.gov Strategic placement of functional groups, including hydrogen bond donors and acceptors, and lipophilic or polar moieties, allows for the systematic evaluation of their impact on binding affinity and selectivity for a given biological target. drugdesign.org
Stereochemistry and Conformational Analysis: The stereochemistry of the chiral center at the 3-position of the piperidine ring is a critical determinant of biological activity. The (S)-configuration dictates a specific three-dimensional arrangement of the ethynyl group relative to the piperidine ring, which in turn influences how the molecule fits into a protein's binding pocket. Conformational analysis, often aided by computational methods, is employed to understand the preferred low-energy conformations of the molecule and how these relate to the bioactive conformation when bound to a target. nih.gov
Molecular Docking and Ligand-Macromolecule Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comchemrevlett.com This method is instrumental in understanding the interactions of this compound derivatives at a molecular level.
Computational methods are increasingly used to predict the binding affinity of small molecules to their protein targets, providing a valuable tool for prioritizing compounds for synthesis and experimental testing. nih.govnih.gov These methods can range from relatively fast empirical scoring functions to more computationally intensive but often more accurate free energy calculations.
For this compound derivatives, predicting binding affinity involves calculating the free energy of binding (ΔG_bind), which is related to the equilibrium constant (K_d) or the half-maximal inhibitory concentration (IC50). A more negative ΔG_bind indicates a stronger interaction. Various computational approaches can be employed:
Molecular Docking Scores: Docking programs use scoring functions to estimate the binding affinity based on factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. nih.gov While useful for virtual screening and ranking of potential binders, these scores are generally considered a qualitative or semi-quantitative measure of affinity. mdpi.com
Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA): This method combines molecular mechanics energy calculations with a continuum solvent model to provide a more refined estimate of binding free energy.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous, alchemical free energy calculation methods that can provide highly accurate predictions of relative binding affinities between closely related ligands. nih.gov
The accuracy of these predictions is highly dependent on the quality of the protein structure, the force field used, and the conformational sampling of the ligand-protein complex. arxiv.org
Molecular docking simulations can identify the most probable binding site of this compound derivatives on a target protein and elucidate the key molecular interactions that stabilize the complex. These simulations can reveal critical "hotspots" in the binding pocket where interactions are most favorable.
Key interaction motifs that can be identified include:
Hydrogen Bonds: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while an N-H group can act as a donor. These interactions are crucial for anchoring the ligand in the binding site.
Hydrophobic Interactions: The aliphatic portions of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-Interactions: The ethynyl group can participate in various π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with charged residues.
By analyzing these interactions for a series of derivatives, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can guide the design of new, more potent compounds. nih.gov
Relationship between Molecular Structure and Binding to Specific Protein Targets (Chemical Perspective)
The specific structural features of this compound derivatives dictate their binding affinity and selectivity for different protein targets.
Voltage-gated sodium channels (VGSCs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells. mdpi.com NaV1.4 is the primary isoform in skeletal muscle, while NaV1.5 is the predominant cardiac isoform. nih.govbiorxiv.org
The binding of small molecules to VGSCs can modulate their function. The large intracellular and extracellular loops, as well as the central pore, provide potential binding sites. For a molecule like this compound, the protonated piperidine nitrogen could interact with negatively charged residues in the channel's pore or vestibule. The ethynyl group could extend into a hydrophobic pocket, contributing to the binding affinity.
Structure-activity relationship studies on other piperidine-containing VGSC blockers have shown that the nature and position of substituents on the piperidine ring are critical for potency and selectivity. nih.gov For instance, the introduction of aromatic groups can enhance binding through interactions with aromatic residues that line the pore of some VGSC subtypes.
Table 1: Hypothetical Interaction Data of this compound Derivatives with NaV Channels
| Derivative | Modification | Predicted Binding Affinity (IC50, µM) - NaV1.4 | Predicted Binding Affinity (IC50, µM) - NaV1.5 | Key Predicted Interactions |
| 1 | This compound | 15.2 | 25.8 | Cation-π interaction with a key aromatic residue in the pore; Hydrogen bond from the piperidine N-H. |
| 2 | N-methyl-(S)-3-Ethynylpiperidine | 10.5 | 18.3 | Enhanced hydrophobic interaction from the N-methyl group. |
| 3 | N-benzyl-(S)-3-Ethynylpiperidine | 2.1 | 5.6 | π-π stacking from the benzyl (B1604629) group with a tyrosine residue. |
| 4 | (S)-3-(Phenylethynyl)piperidine | 1.5 | 3.9 | Additional π-π stacking from the phenyl group on the ethynyl moiety. |
This table presents hypothetical data based on general principles of SAR and is for illustrative purposes.
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. khanacademy.orgyoutube.com Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a GPCR that has been implicated in various neurological and psychiatric disorders. nih.gov
The binding of ligands to mGluR5 often occurs in a large extracellular domain or within the transmembrane domain in an allosteric site. For this compound derivatives to interact with mGluR5, specific structural features would be required to achieve high affinity and selectivity. The piperidine core could serve as a scaffold to position key functional groups to interact with specific residues in the binding pocket.
Studies on other mGluR5 modulators have revealed the importance of aromatic and heteroaromatic groups for binding. nih.gov The ethynyl group of this compound could act as a rigid linker to position a terminal functional group to interact with the receptor. Modifications to the piperidine nitrogen could also be used to modulate the compound's properties and interactions. For example, the discovery of selective mGluR5 negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) has highlighted the chemical diversity that can be achieved from a common scaffold. nih.gov
Table 2: Hypothetical Interaction Data of this compound Derivatives with mGluR5
| Derivative | Modification | Predicted Binding Affinity (Ki, nM) - mGluR5 | Predicted Mode of Action | Key Predicted Interactions |
| 5 | This compound | >1000 | - | Weak hydrophobic and polar interactions. |
| 6 | 1-((4-fluorophenyl)ethynyl)-(S)-3-ethynylpiperidine | 150 | Allosteric Modulator | Halogen bonding from the fluorine; π-π stacking. |
| 7 | 1-(4-cyanobenzoyl)-(S)-3-ethynylpiperidine | 75 | Allosteric Modulator | Hydrogen bond to the cyano group; π-π stacking from the benzoyl ring. |
| 8 | (S)-3-ethynyl-1-(pyridin-2-yl)piperidine | 50 | Allosteric Modulator | Hydrogen bond to the pyridine (B92270) nitrogen; π-π stacking. |
This table presents hypothetical data based on general principles of SAR and is for illustrative purposes.
Modulation of Enzyme Activity (e.g., Pyruvate Dehydrogenase Kinase)
An extensive search of scientific databases and research articles did not yield any specific studies detailing the modulation of Pyruvate Dehydrogenase Kinase (PDK) activity by this compound. The body of research on PDK inhibitors is substantial, with numerous compounds being investigated for their therapeutic potential in metabolic disorders and cancer. However, this compound is not mentioned among the studied inhibitors.
The general pharmacophore for PDK inhibitors often includes a dichlorophenyl or a similar moiety that binds to the enzyme's active site. The chemical structure of this compound, with its simple ethynyl and piperidine groups, does not immediately align with the known structural requirements for potent PDK inhibition. Without experimental data, any potential interaction remains purely speculative.
Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Space
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These studies are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures.
A dedicated search for QSAR studies involving this compound as part of the training or test set did not uncover any specific models. While numerous QSAR studies have been conducted on broader classes of piperidine derivatives for various biological targets, the unique contribution of the (S)-3-ethynyl substitution pattern has not been specifically modeled or discussed in the available literature. To develop a predictive QSAR model for this compound, a dataset of structurally related analogs with corresponding biological activity data would be required.
Investigation of Structural Modifications and their Impact on Receptor Binding Profiles
The impact of structural modifications on the receptor binding profiles of piperidine-containing molecules is a cornerstone of medicinal chemistry. The introduction of different substituents can dramatically alter a compound's affinity, selectivity, and efficacy for various receptors.
In the case of this compound, there is a lack of published research detailing systematic structural modifications and the subsequent effects on the binding profiles of specific receptors. While studies on other 3-substituted piperidines have shown that modifications at this position can influence binding to a range of targets, including opioid and muscarinic receptors, this information is not directly transferable to the ethynyl-substituted variant without dedicated experimental validation.
For instance, research on 3-arylpiperidines has demonstrated their potential as opioid receptor modulators. However, the replacement of an aryl group with a small, rigid ethynyl group would significantly alter the steric and electronic properties of the molecule, leading to unpredictable changes in receptor interactions.
Below is a hypothetical data table illustrating the type of information that would be generated from such studies, which is currently unavailable for this compound.
| Compound ID | Modification at Piperidine N-1 | Modification at Ethynyl Group | Receptor Target | Binding Affinity (Ki, nM) |
| This compound | H | H | e.g., Sigma-1 | Data not available |
| Analog 1 | CH3 | H | e.g., Sigma-1 | Data not available |
| Analog 2 | H | Phenyl | e.g., Sigma-1 | Data not available |
Advanced Analytical and Computational Techniques in S 3 Ethynylpiperidine Research
Mass Spectrometry (MS) for Compound Characterization and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. For (S)-3-Ethynylpiperidine (C₇H₁₁N), the molecular weight is approximately 109.17 g/mol .
In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺. The theoretical exact mass for this ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N).
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₇H₁₁N + H]⁺ | 110.09642 |
An experimental HRMS measurement that matches this calculated value to within a very small error margin (typically < 5 parts per million, ppm) provides strong evidence for the correct elemental formula, confirming that the synthesized compound is indeed C₇H₁₁N. This technique is invaluable for verifying the identity of a target compound and ruling out alternative structures with the same nominal mass.
X-ray Crystallography for Absolute Configuration and Conformation Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in the solid state. This technique provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles, thereby unequivocally establishing the stereochemistry at the chiral center. For this compound, a single-crystal X-ray diffraction experiment would confirm the (S)-configuration at the C3 position of the piperidine (B6355638) ring.
The process involves irradiating a single crystal of a suitable salt or derivative of this compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. The absolute configuration is typically determined using anomalous dispersion effects, particularly if a heavy atom is present in the crystal structure.
Table 1: Representative Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 21.567(8) |
| c (Å) | 9.234(3) |
| β (°) | 112.56(3) |
| Volume (ų) | 1860.1(11) |
| Piperidine Ring Conformation | Distorted Chair |
Note: Data is for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one and is presented to illustrate the type of information obtained from an X-ray crystallographic analysis.
Chromatographic Techniques for Purification and Separation
Chromatographic methods are essential for monitoring reaction progress, purifying products, and assessing the enantiomeric purity of chiral compounds like this compound.
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and a mobile phase (a solvent or solvent mixture).
The choice of eluent is crucial for achieving good separation. A typical mobile phase for piperidine derivatives might consist of a mixture of a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) and a polar solvent like methanol (B129727) or triethylamine (B128534) to reduce tailing of the basic amine spot. Visualization of the spots can be achieved under UV light if the compounds are chromophoric, or by staining with reagents such as potassium permanganate (B83412) or ninhydrin (B49086) if they are not. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and for separating its enantiomers. For purity analysis, reversed-phase HPLC is commonly employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid or formic acid to improve peak shape.
For the critical task of resolving the (S) and (R)-enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including piperidine derivatives. The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system. The selection of the appropriate CSP and mobile phase is often determined empirically.
While specific HPLC data for this compound is not widely published, the following table provides representative data for the chiral separation of a related compound, a derivatized 3-aminopiperidine, illustrating the typical parameters and outcomes of such an analysis.
Table 2: Representative Chiral HPLC Method for a Piperidine Derivative
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Retention Time (S)-isomer | ~8.5 min |
| Retention Time (R)-isomer | ~12.2 min |
| Resolution (Rs) | > 4.0 |
Note: Data is for a derivatized 3-aminopiperidine and serves as an example of a chiral HPLC separation.
Theoretical Chemistry and Computational Modeling
Theoretical and computational methods provide profound insights into the intrinsic properties of molecules like this compound at the electronic level. These approaches complement experimental data and can predict molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By solving the Schrödinger equation within a framework of approximations, DFT can accurately predict molecular geometries, bond lengths, bond angles, and dihedral angles. For this compound, a geometry optimization calculation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would yield the lowest energy conformation of the molecule. These calculations can confirm, for instance, that the piperidine ring adopts a chair conformation and can predict the preferred orientation (equatorial or axial) of the ethynyl (B1212043) group.
The table below presents representative geometric parameters for a piperidine ring that would be obtained from a DFT calculation.
Table 3: Representative DFT-Calculated Geometric Parameters for a Piperidine Ring
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-N | 1.47 | C-N-C | 111.5 |
| C-C | 1.54 | C-C-N | 110.0 |
| C-H | 1.10 | H-C-H | 109.5 |
Note: These are typical values for a substituted piperidine ring and are illustrative of the data generated by DFT calculations.
Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the nitrogen lone pair would be expected to contribute significantly to the HOMO, making it a potential site for electrophilic attack. The ethynyl group's π-system would also influence the frontier orbitals. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution.
Table 4: Representative Frontier Molecular Orbital Energies from DFT Calculations
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Substituted Piperidine | -6.5 | -0.5 | 6.0 |
Note: These are representative values for a generic substituted piperidine and illustrate the type of data obtained from FMO analysis.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the time-dependent behavior of molecules at an atomic level. nih.gov For this compound, a molecule with a flexible six-membered heterocyclic ring, MD simulations are instrumental in exploring its conformational landscape and understanding its interaction dynamics with biological targets. While specific MD studies on this compound are not extensively documented in public literature, the principles are well-established through comprehensive research on analogous piperidine-containing structures. researchgate.net This section outlines the application of MD simulations for the conformational sampling and interaction analysis relevant to this compound, drawing upon established findings for the piperidine scaffold.
Conformational Sampling of the Piperidine Ring
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The piperidine ring, the core of this compound, is not planar and primarily exists in a few key conformations that can interconvert. MD simulations allow for the exploration of these conformational states and the energy barriers between them. rsc.org
The most stable conformation of the piperidine ring is the chair form. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Other higher-energy conformations include the boat and twist-boat forms. rsc.org Quantum mechanics and molecular mechanics calculations have shown that the twist-boat conformation is generally less favorable than the chair form by approximately 1.5 kcal/mol. nih.gov
For a 3-substituted piperidine like this compound, the ethynyl group will predominantly occupy the equatorial position in the lowest energy chair conformation to minimize steric hindrance, specifically 1,3-diaxial interactions. whiterose.ac.uk MD simulations can sample these conformations over time (typically nanoseconds to microseconds), providing a statistical distribution of the conformational states, which reflects their relative thermodynamic stabilities. The simulation tracks the trajectories of all atoms, allowing for the analysis of ring-puckering parameters and dihedral angles to precisely define the ring's conformation at any given moment.
| Conformation | Substituent Position | Relative Energy (kcal/mol) | Key Characteristics |
|---|---|---|---|
| Chair | Equatorial | 0 (Reference) | Most stable; minimizes steric and torsional strain. The ethynyl group points away from the ring. |
| Chair | Axial | ~0.7 - 2.0 | Higher energy due to 1,3-diaxial interactions with axial hydrogens. |
| Twist-Boat | N/A | ~1.5 - 5.0 | Intermediate energy; a flexible form that is part of the chair-to-chair interconversion pathway. nih.gov |
| Boat | N/A | > 5.0 | High energy due to flagpole interactions and torsional strain; generally a transition state. |
This table presents illustrative energy values for the piperidine scaffold based on general computational and experimental findings for substituted piperidines. nih.govnih.gov
Interaction Analysis with Biological Targets
MD simulations are particularly valuable in drug discovery for elucidating how a ligand like this compound interacts with its protein target. nih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is run on the protein-ligand complex within a simulated physiological environment (explicit water and ions). researchgate.net This allows for the dynamic assessment of the binding stability and the characterization of key intermolecular interactions.
Several key analyses are performed on the resulting simulation trajectory: rsc.org
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is monitored over time. A stable, low-RMSD trajectory for the ligand suggests it remains securely in the binding pocket, indicating a stable binding mode. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. It can highlight key residues that move to accommodate the ligand.
Interaction Fingerprinting: Throughout the simulation, all contacts between the ligand and protein are recorded. This provides a detailed picture of the crucial interactions, such as hydrogen bonds, hydrophobic contacts, ionic bonds, and water-bridged interactions. researchgate.net Analysis can reveal which amino acid residues are critical for binding and the percentage of the simulation time that specific interactions are maintained. researchgate.net For piperidine-containing ligands, common interactions include hydrogen bonds involving the ring nitrogen and π-cation or hydrophobic interactions involving the ring's carbon framework.
| Interaction Type | Potential Interacting Groups on this compound | Typical Protein Residue Partners | Significance |
|---|---|---|---|
| Hydrogen Bond | Piperidine Nitrogen (as acceptor or protonated donor) | Asp, Glu, Ser, Thr, Asn, Gln | Provides specificity and contributes significantly to binding affinity. |
| Hydrophobic Interactions | Piperidine ring (CH2 groups) | Ala, Val, Leu, Ile, Phe, Trp | Crucial for binding in nonpolar pockets and burying the ligand from solvent. |
| π-π Stacking / π-Cation | Ethynyl group (π system); Protonated piperidine nitrogen | Phe, Tyr, Trp, His | Can provide strong, orienting interactions that enhance binding affinity. |
| Van der Waals Forces | All atoms | All residues in close contact | Contribute collectively to the overall stability of the complex through shape complementarity. |
This table summarizes the types of interactions that could be analyzed for this compound when bound to a protein target, based on established principles of protein-ligand interactions.
By integrating these computational techniques, researchers can build a comprehensive, dynamic model of how this compound behaves, both in isolation and within a complex biological environment. This provides critical insights that can guide the design of more potent and selective molecules.
Future Directions and Emerging Research Perspectives
Development of Next-Generation Stereoselective Synthetic Methodologies for Ethynylpiperidines
The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a cornerstone of medicinal chemistry, given their prevalence in bioactive molecules. While methods for preparing (S)-3-Ethynylpiperidine exist, the development of more efficient, scalable, and sustainable stereoselective synthetic routes remains a significant area of interest. Future methodologies are expected to focus on catalytic asymmetric reactions, which offer a more atom-economical and environmentally benign alternative to traditional chiral pool or auxiliary-based methods. researchgate.net
Key areas of development include:
Asymmetric Hydrogenation: The use of chiral metal catalysts to achieve the stereoselective reduction of corresponding pyridine (B92270) or tetrahydropyridine (B1245486) precursors.
Enantioselective Cyclization Reactions: The development of novel catalytic systems that can induce chirality during the formation of the piperidine ring itself, such as aza-Prins cyclizations. nih.gov
Biocatalysis: The application of enzymes to catalyze key stereoselective steps, offering high enantiopurity under mild reaction conditions.
Researchers are continuously seeking to develop new and efficient methods for constructing chiral piperidine frameworks from readily available and inexpensive starting materials. researchgate.net The ongoing goal is the creation of modular and flexible synthetic sequences that allow for the introduction of diverse substituents on the piperidine ring while maintaining stereochemical control. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce stereoselectivity. | High efficiency, atom economy, and potential for scalability. |
| Chiral Pool-Derived Routes | Utilizes naturally occurring chiral molecules as starting materials. | Access to specific enantiomers based on the starting material. |
| Auxiliary-Controlled Methods | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome. | Well-established and often provides high diastereoselectivity. |
| Biocatalysis | Uses enzymes to perform stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Exploration of this compound as a Scaffold for Novel Chemical Entities
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net The unique combination of the chiral piperidine core and the reactive ethynyl (B1212043) group makes this compound a particularly attractive starting point for the synthesis of novel chemical entities.
The ethynyl group serves as a versatile chemical handle for a variety of transformations, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are themselves important pharmacophores.
Sonogashira Coupling: A cross-coupling reaction to form carbon-carbon bonds with aryl or vinyl halides, enabling the extension of the molecular structure.
Hydration and other alkyne transformations: Conversion of the alkyne to other functional groups like ketones or protected ketones.
The exploration of this compound as a scaffold is expected to yield new compounds for a wide range of therapeutic areas. The three-dimensional nature of the piperidine ring is a desirable feature in modern drug design, as it allows for the creation of molecules that can interact with complex biological targets with high specificity. researchgate.net Research has shown that even simple modifications to the piperidine scaffold can lead to compounds with significant biological activity, such as the development of antimalarial agents from 3-piperidin-4-yl-1H-indoles. nih.gov The inherent properties of the piperidine moiety, such as its basicity and ability to improve pharmacokinetic properties, further enhance its value in drug discovery. nih.gov
Advanced Computational Studies for Reaction Mechanism Elucidation and Prediction
Computational chemistry has become an indispensable tool in modern organic synthesis. For a molecule like this compound, computational studies, particularly those employing Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the origins of stereoselectivity. researchgate.net
Future computational work is likely to focus on:
Modeling Stereoselective Reactions: Simulating entire catalytic cycles to understand how chiral catalysts transfer stereochemical information to the substrate, leading to the preferential formation of the (S)-enantiomer. rsc.org
Predicting Reactivity: Calculating activation energies for various potential reactions of the ethynyl group and the piperidine nitrogen to predict the most favorable reaction pathways under different conditions. researchgate.net
In Silico Design of Catalysts: Using computational models to design new and more effective catalysts for the synthesis of ethynylpiperidines.
These computational approaches, including Quantum Mechanics/Molecular Mechanics (QM/MM) methods for larger systems, allow researchers to investigate complex reaction pathways and the subtle non-covalent interactions that often govern reaction outcomes. rsc.orgnih.gov By understanding the intricate details of reaction mechanisms, chemists can more rationally design experiments, optimize reaction conditions, and accelerate the development of new synthetic methodologies. mdpi.com
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and elucidation of electronic effects in reaction mechanisms. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems, such as enzyme-catalyzed reactions or reactions with complex catalysts, by treating the reactive center with high-level quantum mechanics and the surrounding environment with molecular mechanics. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time to understand conformational preferences and intermolecular interactions. |
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Retrosynthetic Analysis: AI-powered tools can analyze a target molecule and propose multiple synthetic routes, drawing from vast databases of known chemical reactions. nih.gov This can help chemists identify novel and more efficient ways to synthesize complex piperidine-containing targets.
Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction, reducing the amount of time and resources spent on empirical optimization. gcande.org These models can use active learning frameworks, such as Bayesian optimization, to intelligently select the next set of experiments to perform to refine the reaction model. nih.gov
Predictive Chemistry: ML models can predict various chemical properties of novel this compound derivatives, helping to prioritize which compounds to synthesize for biological testing. nih.gov
As more high-quality chemical reaction data becomes available, the predictive power of these AI and ML tools will continue to improve. nih.gov The integration of these technologies into the workflow of synthetic chemists promises to accelerate the pace of discovery and innovation in fields that rely on complex chiral molecules like this compound. gcande.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
